

# Technical Master File: 2,4,5-Trimethoxybenzyl Chloride (TMBC)

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## Compound of Interest

Compound Name: 2,4,5-Trimethoxybenzyl chloride

CAS No.: 53811-44-2

Cat. No.: B602137

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## Executive Intelligence & Chemical Identity

**2,4,5-Trimethoxybenzyl chloride (TMBC)** is a highly reactive benzylic electrophile serving as a critical building block in the synthesis of gastroprokinetic agents (e.g., Acotiamide analogs) and phytochemical derivatives related to the Asarone series. Unlike its regioisomer 3,4,5-trimethoxybenzyl chloride (a precursor to mescaline-type alkaloids), the 2,4,5-substitution pattern imparts unique steric and electronic properties, often utilized to modulate lipophilicity and metabolic stability in drug candidates.

This guide provides a rigorous technical analysis of TMBC, focusing on its structural reactivity, high-fidelity synthesis, and handling protocols required for pharmaceutical-grade applications.

## Chemical Profile Table

Parameter	Specification
IUPAC Name	1-(Chloromethyl)-2,4,5-trimethoxybenzene
CAS Registry Number	53811-44-2
Molecular Formula	C <sub>10</sub> H <sub>13</sub> ClO <sub>3</sub>
Molecular Weight	216.66 g/mol
Physical State	Off-white to pale yellow crystalline solid or semi-solid
Melting Point	60–65 °C (Typical range; purity dependent)
Solubility	Soluble in DCM, THF, Toluene; Hydrolyzes in water
Reactivity Class	Alkylating Agent (Lachrymator)

## Structural Architecture & Reactivity Analysis

The reactivity of TMBC is dictated by the synergistic electron-donating effects of the three methoxy groups positioned at the ortho (2-), para (4-), and meta (5-) positions relative to the chloromethyl group.

## Electronic Effects & Carbocation Stability

The 2,4,5-trimethoxy substitution pattern creates an electron-rich aromatic system. Upon heterolysis of the C-Cl bond, the resulting benzylic carbocation is stabilized by resonance, particularly from the ortho (2-OMe) and para (4-OMe) oxygen lone pairs.

- **Enhanced Nucleophilicity:** The precursor arene (1,2,4-trimethoxybenzene) is highly susceptible to electrophilic aromatic substitution (EAS).
- **Labile C-Cl Bond:** The stabilization of the transition state makes the chloride a superior leaving group compared to unsubstituted benzyl chloride. This results in rapid hydrolysis in moist air, necessitating strict anhydrous storage.

- **Regiochemistry:** In synthesis, the 5-position of 1,2,4-trimethoxybenzene is the most nucleophilic site due to the cooperative directing effects of the 2- and 4-methoxy groups, ensuring high regioselectivity during formylation or chloromethylation.

## Strategic Synthesis Protocols

Two primary routes exist for TMBC production. Route A is the pharmaceutical "Gold Standard" due to its control over impurities. Route B is a direct industrial method but carries higher safety risks (formation of bis(chloromethyl) ether).[1]

### Route A: The Vilsmeier-Haack / Reduction Sequence (High Purity)

This pathway avoids the use of formaldehyde gas and minimizes carcinogenic byproducts.

#### Step 1: Formylation[2]

- **Substrate:** 1,2,4-Trimethoxybenzene.[2]
- **Reagent:** POCl<sub>3</sub> / DMF (Vilsmeier Reagent).
- **Mechanism:** Electrophilic attack at the C-5 position.
- **Product:** 2,4,5-Trimethoxybenzaldehyde (Asaraldehyde).

#### Step 2: Reduction

- **Reagent:** NaBH<sub>4</sub> in Methanol/THF.
- **Product:** 2,4,5-Trimethoxybenzyl alcohol.[3]

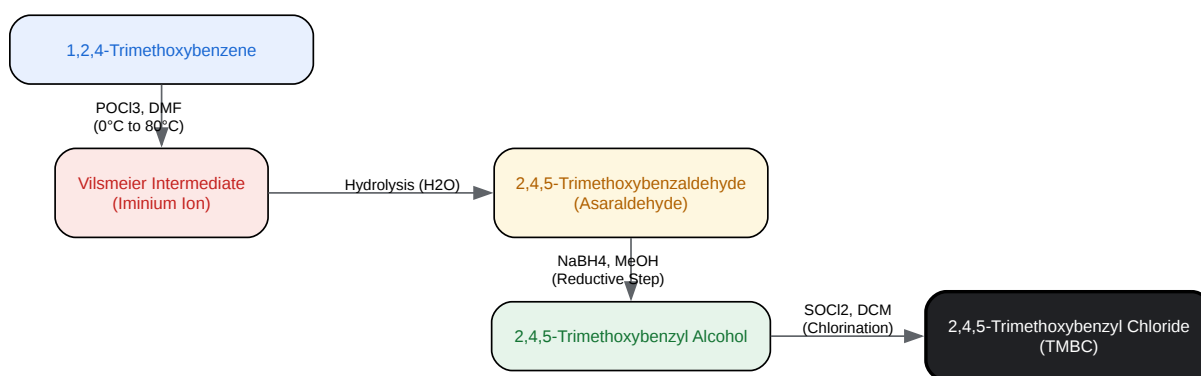
#### Step 3: Chlorination[4]

- **Reagent:** SOCl<sub>2</sub> (Thionyl Chloride) or Methanesulfonyl chloride (MsCl)/LiCl.
- **Protocol:** Reacting the alcohol with SOCl<sub>2</sub> in DCM generates the chloride with SO<sub>2</sub> and HCl as gaseous byproducts, driving the reaction to completion.

### Route B: Blanc Chloromethylation (Industrial)[6]

- Reagents: Paraformaldehyde, HCl (gas), ZnCl<sub>2</sub> (catalyst).
- Risk: High probability of polymer formation and carcinogenic chloromethyl ether byproducts. Not recommended for GMP synthesis.

## Visualization: Synthesis Pathway (Route A)



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Caption: Step-wise synthesis of TMBC via the Vilsmeier-Haack pathway, ensuring regioselectivity and minimizing hazardous byproducts.

## Experimental Protocol: Chlorination of 2,4,5-Trimethoxybenzyl Alcohol

The following protocol describes the conversion of the alcohol to the chloride (Step 3 of Route A), a critical step requiring anhydrous technique.

Materials:

- 2,4,5-Trimethoxybenzyl alcohol (10.0 mmol)
- Thionyl chloride (SOCl<sub>2</sub>) (12.0 mmol)

- Dichloromethane (DCM) (anhydrous, 50 mL)
- Catalytic DMF (2 drops)

#### Methodology:

- Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Purge with Nitrogen (N<sub>2</sub>).
- Dissolution: Dissolve the alcohol in anhydrous DCM and cool to 0 °C using an ice bath.
- Addition: Add SOCl<sub>2</sub> dropwise over 15 minutes. The evolution of HCl and SO<sub>2</sub> gas will be observed (scrubbing required).
- Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Monitor via TLC (Hexane/EtOAc 7:3). The alcohol spot (lower R<sub>f</sub>) should disappear.
- Workup: Evaporate the solvent and excess SOCl<sub>2</sub> under reduced pressure (rotary evaporator) at <40 °C. Note: Avoid aqueous workup if possible to prevent hydrolysis.
- Purification: The residue is often pure enough for subsequent steps. If necessary, recrystallize rapidly from dry Hexane/Benzene or Hexane/Toluene.

## Applications in Drug Development

TMBC serves as a versatile "warhead" for introducing the 2,4,5-trimethoxybenzyl moiety.

- N-Alkylation: Used to alkylate amines in the synthesis of antihistamines and dopamine receptor modulators. The trimethoxy pattern provides specific hydrophobic interactions within receptor pockets.
- O-Alkylation: Protection of phenols or carboxylic acids.
- Friedel-Crafts Alkylation: Precursor for diphenylmethane scaffolds found in antispasmodic drugs.

Case Study: Acotiamide Context While Acotiamide utilizes the benzoyl derivative, the benzyl chloride (TMBC) is investigated in structure-activity relationship (SAR) studies to reduce the

polarity of the amide linkage, testing bioisosteric replacements in gastroprokinetic research.

## Safety & Stability (HSE)

- Hazards: TMBC is a potent lachrymator and skin irritant. It acts as a direct alkylating agent; handle as a potential mutagen.
- Storage: Store at -20 °C under Argon/Nitrogen.
- Decomposition: In the presence of moisture, TMBC releases HCl and reverts to the alcohol. White precipitates in the container indicate hydrolysis.

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- Blanc Reaction Mechanisms
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